

# Quercetin 3-O-sophoroside: A Comprehensive Technical Overview

**Author:** BenchChem Technical Support Team. **Date:** November 2025

## Compound of Interest

Compound Name: *quercetin 3-O-sophoroside*

Cat. No.: *B192230*

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This guide provides an in-depth analysis of **quercetin 3-O-sophoroside**, a naturally occurring flavonoid glycoside. It covers its chemical properties, established experimental protocols for its purification, and its role in relevant biological signaling pathways.

## Core Chemical and Physical Properties

**Quercetin 3-O-sophoroside**, also known as Baimaside, is a significant bioactive compound found in various plants, including rapeseed (*Brassica napus*)[1]. Its chemical structure consists of the flavonoid quercetin linked to a sophorose disaccharide at the 3-hydroxyl position.

Property	Data	References
Chemical Formula	C <sub>27</sub> H <sub>30</sub> O <sub>17</sub>	[1][2][3][4]
Molecular Weight	626.52 g/mol	[2][3]
IUPAC Name	3-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-2-(3,4-dihydroxyphenyl)-5,7-dihydroxychromen-4-one	[1]
CAS Number	18609-17-1	[1][2][3]
Synonyms	QUOSP, Baimaside, Quercetin 3-beta-D-sophoroside	[1][3]
Solubility	Soluble in DMSO and DMF.	
UV max	207, 257, 355 nm	

## Experimental Protocols

### Purification of Quercetin 3-O-sophoroside from *Poacynum hendersonii* Leaves

This section details a successful method for the purification of **quercetin 3-O-sophoroside** from the leaves of *Poacynum hendersonii*.

#### 1. Extraction:

- The dried leaves of *Poacynum hendersonii* are extracted with 70% ethanol at a 1:15 (w/v) ratio.
- The extraction is performed at 80°C for 2 hours and repeated three times.
- The combined extracts are then concentrated under reduced pressure.

## 2. Macroporous Resin Chromatography:

- The concentrated extract is applied to a pre-treated macroporous resin column (HPD-100).
- The column is first washed with deionized water to remove impurities.
- **Quercetin 3-O-sophoroside** is then eluted with a stepwise gradient of ethanol in water.

## 3. Sephadex LH-20 Column Chromatography:

- The fractions enriched with **quercetin 3-O-sophoroside** from the macroporous resin chromatography are pooled and concentrated.
- The concentrated sample is then subjected to Sephadex LH-20 column chromatography.
- Elution is carried out with methanol to yield highly purified **quercetin 3-O-sophoroside**.

## 4. Purity Analysis:

- The purity of the final product can be assessed using High-Performance Liquid Chromatography (HPLC).

# Biological Activity and Signaling Pathways

**Quercetin 3-O-sophoroside** exhibits significant antioxidant properties. While research on the specific signaling pathways of the glycoside is ongoing, the biological activities of its aglycone, quercetin, are well-documented and provide a strong indication of the potential mechanisms of action for its glycosylated forms. Quercetin is known to modulate key signaling pathways involved in inflammation and oxidative stress.

## Quercetin's Role in the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of the inflammatory response. Quercetin has been shown to inhibit the activation of NF-κB.

Caption: Quercetin inhibits the IKK complex, preventing NF-κB activation.

## Experimental Workflow for Assessing Antioxidant Activity

A common workflow to determine the antioxidant capacity of **quercetin 3-O-sophoroside** involves both in vitro chemical assays and cell-based assays.

Caption: Workflow for evaluating the antioxidant potential of a compound.

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## References

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Email: [info@benchchem.com](mailto:info@benchchem.com)